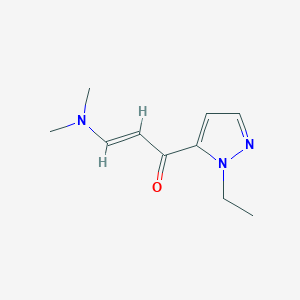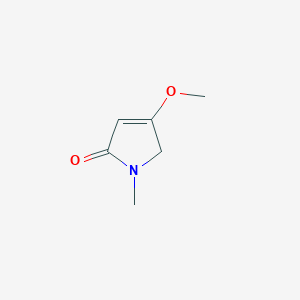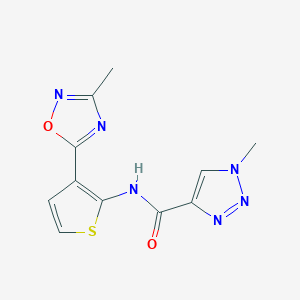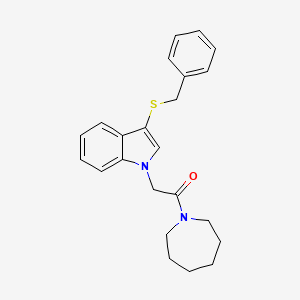
(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMAPP and is a member of the pyrazolone family of compounds. DMAPP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of DMAPP is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways in cells. DMAPP has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. DMAPP has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMAPP has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). DMAPP has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, DMAPP has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One advantage of using DMAPP in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways. This compound has been found to have a relatively low toxicity profile, making it a safer alternative to other compounds that have similar effects. However, one limitation of using DMAPP in lab experiments is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research involving DMAPP. One area of research that could be explored further is the use of DMAPP in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies could be conducted to better understand the mechanism of action of DMAPP and its effects on specific signaling pathways in cells. Finally, the development of new methods for synthesizing DMAPP could help to make this compound more accessible for research purposes.
合成方法
DMAPP can be synthesized using a variety of methods. One common method involves the reaction of 5-ethyl-1H-pyrazole-3-carboxaldehyde with dimethylamine and acetylacetone. This reaction results in the formation of DMAPP as a yellow solid. Other methods for synthesizing DMAPP have also been reported in the literature.
科学研究应用
DMAPP has been studied for its potential applications in a variety of scientific research fields. One area of research where DMAPP has shown promise is in the field of cancer research. DMAPP has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. DMAPP has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-13-9(5-7-11-13)10(14)6-8-12(2)3/h5-8H,4H2,1-3H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSGYYQHUDSGOA-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)


![4-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2388321.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)




